molecular formula C9H9NO5 B1316396 Methyl 5-methoxy-2-nitrobenzoate CAS No. 2327-45-9

Methyl 5-methoxy-2-nitrobenzoate

Cat. No. B1316396
Key on ui cas rn: 2327-45-9
M. Wt: 211.17 g/mol
InChI Key: UAPJKEJWOPOJJY-UHFFFAOYSA-N
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Patent
US08134015B2

Procedure details

5-Methoxy-2-nitro-benzoic acid (2.5 g) was dissolved in N,N-dimethylformamide (compound A′) (40 ml). Potassium carbonate (4.5 g) and methyl iodide (2.5 ml) were added to the solution at room temperature, and the mixture was then stirred at that temperature for 30 min. After the completion of the reaction, distilled water was added thereto at room temperature, and the mixture was then subjected to separatory extraction with ethyl acetate. The organic layer was washed with saturated brine, was dried over sodium sulfate, and was then concentrated under the reduced pressure. The residue was purified by column chromatography eluted with a hexane-acetone system to give 5-methoxy-2-nitrobenzoic acid methyl ester (2.7 g, yield 100%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([N+:12]([O-:14])=[O:13])=[C:7]([CH:11]=1)[C:8]([OH:10])=[O:9].[C:15](=O)([O-])[O-].[K+].[K+].CI>CN(C)C=O.C(OC(=O)C1C=C(OCCOC)C(OCCOC)=CC=1N)C>[CH3:15][O:9][C:8](=[O:10])[C:7]1[CH:11]=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][C:6]=1[N+:12]([O-:14])=[O:13] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
COC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OC(C1=C(C=C(C(=C1)OCCOC)OCCOC)N)=O
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.5 mL
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
the mixture was then stirred at that temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
distilled water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
at room temperature, and the mixture was then subjected to separatory extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated under the reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluted with a hexane-acetone system

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C1=C(C=CC(=C1)OC)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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